Cas no 124522-09-4 (3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one)

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a versatile heterocyclic compound featuring a benzoxazinone core functionalized with a bromomethyl group at the 3-position and a methoxy group at the 7-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromomethyl group offers reactivity for further functionalization, enabling nucleophilic substitution or cross-coupling reactions. The methoxy substituent enhances electron density, influencing the compound's reactivity and stability. Its well-defined molecular framework is useful in constructing complex heterocyclic systems, making it a preferred choice for researchers in medicinal chemistry and material science. High purity and consistent quality ensure reliable performance in synthetic applications.
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one structure
124522-09-4 structure
Product name:3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
CAS No:124522-09-4
MF:C10H8BrNO3
MW:270.07942199707
MDL:MFCD00143099
CID:186201

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzoxazin-2-one,3-(bromomethyl)-7-methoxy-
    • 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
    • 3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
    • BrMB
    • -7-methoxy-2H-benzo[b][1,4]oxazin-2-one
    • 3-bromomethy-7-methoxy-1,4-benzoxazin-2-one
    • 3-BROMOMETHYL-7-METHOXY-1,4-BENZOXAZIN-2-ONE
    • 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
    • MDL: MFCD00143099
    • Inchi: InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
    • InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)N=C(CBr)C(=O)O2

Computed Properties

  • Exact Mass: 268.96900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • XLogP3: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: powder
  • Melting Point: 144-148 °C
  • PSA: 52.33000
  • LogP: 2.09150
  • Solubility: Not determined

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Security Information

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389334-100mg
3-(Bromomethyl)-7-methoxy-2H-benzo[b][1,4]oxazin-2-one
124522-09-4 98%
100mg
¥288.00 2024-08-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152908-500mg
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
124522-09-4 >98.0%(T)
500mg
¥1750.90 2023-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-209554-100mg
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one,
124522-09-4
100mg
¥1444.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B869732-100mg
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
124522-09-4 98%
100mg
477.90 2021-05-17
TRC
B678875-2mg
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
124522-09-4
2mg
$ 65.00 2022-06-06
TRC
B678875-1mg
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
124522-09-4
1mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A5553-100mg
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
124522-09-4 98.0%(T)
100mg
¥240.0 2022-05-30
1PlusChem
1P000MME-1g
2H-1,4-Benzoxazin-2-one, 3-(bromomethyl)-7-methoxy-
124522-09-4 >98.0%(T)
1g
$432.00 2025-02-18
A2B Chem LLC
AA28518-1g
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
124522-09-4 >98.0%(T)
1g
$572.00 2024-04-20
abcr
AB138169-1g
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, 98%; .
124522-09-4 98%
1g
€465.50 2024-04-20

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Related Literature

Additional information on 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Introduction to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS No. 124522-09-4)

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a compound with the CAS number 124522-09-4, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromomethyl group and a methoxy substituent on the benzoxazine ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development endeavors.

The structure of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is characterized by a six-membered benzoxazine ring with a bromomethyl group at the 3-position and a methoxy group at the 7-position. The bromomethyl group is particularly noteworthy as it can serve as a reactive handle for further chemical modifications, such as nucleophilic substitution reactions. This functional group allows for the synthesis of derivatives with tailored properties, enhancing the compound's utility in drug discovery and development.

In recent years, significant progress has been made in understanding the biological activities of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests that the compound could be developed into a novel anti-inflammatory drug with fewer side effects compared to existing COX inhibitors.

Beyond its anti-inflammatory properties, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one has also shown promise in cancer research. A study published in the Cancer Research journal reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer cells. These findings highlight the potential of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one as a lead compound for developing new cancer therapeutics.

The synthetic accessibility of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the reaction of 7-methoxybenzoxazinone with bromoalkylating agents under mild conditions. This synthetic approach not only ensures high yields but also allows for easy scale-up, making it suitable for large-scale production.

In addition to its direct therapeutic applications, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one serves as an important intermediate in the synthesis of more complex molecules. For example, it can be used as a building block in the construction of multi-functional compounds with enhanced biological activities. This versatility makes it an attractive starting material for chemists working on drug design and optimization.

The safety profile of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one has also been extensively evaluated. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties. These characteristics are crucial for ensuring its safe use in clinical settings and reducing potential side effects. Ongoing clinical trials are further exploring its safety and efficacy in treating various diseases.

In conclusion, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS No. 124522-09-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities and favorable safety profile, positions it as a valuable candidate for further development into novel therapeutic agents. As research continues to advance our understanding of this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:124522-09-4)3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
A890498
Purity:99%
Quantity:1g
Price ($):294.0